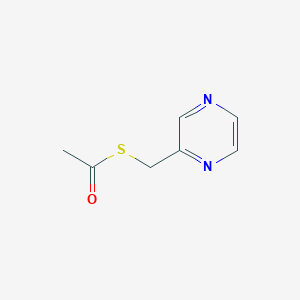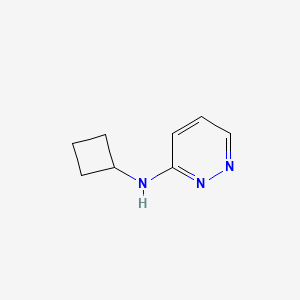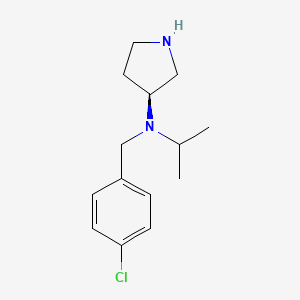
1,3-Bis(2-sulfanylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-mercaptoethyl)urea is an organic compound characterized by the presence of two mercaptoethyl groups attached to a urea backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-mercaptoethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound with minimal purification steps.
Industrial Production Methods
The industrial production of 1,3-Bis(2-mercaptoethyl)urea typically involves the reaction of isocyanates with amines. This process is scalable and can be performed under mild conditions, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-mercaptoethyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The urea backbone can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the primary products.
Substitution: Various substituted urea derivatives are produced.
Scientific Research Applications
1,3-Bis(2-mercaptoethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to chelate heavy metals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-mercaptoethyl)urea involves its ability to chelate metal ions. The mercapto groups form strong bonds with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This property makes it useful in detoxifying heavy metals and mitigating their toxic effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-mercaptoethyl)isophthalamide: Similar in structure but with an isophthalamide backbone.
1,3-Bis(2-aminoethyl)urea: Contains amino groups instead of mercapto groups.
Uniqueness
1,3-Bis(2-mercaptoethyl)urea is unique due to its dual mercapto groups, which provide strong chelating properties. This makes it particularly effective in applications requiring metal ion sequestration, such as heavy metal detoxification .
Properties
CAS No. |
60633-86-5 |
|---|---|
Molecular Formula |
C5H12N2OS2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
1,3-bis(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H12N2OS2/c8-5(6-1-3-9)7-2-4-10/h9-10H,1-4H2,(H2,6,7,8) |
InChI Key |
ZSMQMFWXMRCFOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)

![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)








![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
